N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of an ethyl group, a propan-2-yl group, and a propoxy group attached to a benzene ring. Its chemical structure can be represented as follows:
This compound falls under the category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic compounds for substitution reactions .
Sulfonamide compounds are widely studied for their biological properties. N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has shown potential in various biological assays, particularly:
The specific mechanisms of action involve interaction with bacterial enzymes and pathways, which may vary depending on the structure and substituents of the sulfonamide .
The synthesis of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves several steps:
These methods can be adjusted based on available precursors and desired yields.
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications across various fields:
Research into the interactions of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with biological targets is ongoing. Studies focus on its binding affinity to specific enzymes involved in metabolic pathways, particularly those related to bacterial growth inhibition. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .
Several compounds share structural similarities with N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide. Here are some notable examples:
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide's uniqueness lies in its specific combination of functional groups that influence its reactivity and biological activity. The presence of both ethyl and propan-2-yl groups allows it to interact differently within biological systems compared to other similar compounds, potentially leading to novel therapeutic applications .
Grignard reagent-based synthesis represents a fundamental approach for constructing sulfonamide compounds, including N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide [1] [2]. The methodology involves the nucleophilic addition of organometallic reagents to sulfinylamine intermediates, providing direct access to primary sulfonamides without requiring pre-activated sulfonyl chloride reagents [1] [3].
The mechanistic pathway proceeds through initial formation of a sulfinamide intermediate upon addition of the Grignard reagent to the sulfinylamine reagent [1]. This intermediate subsequently undergoes conversion to a sulfonimidate ester anion, either via a sulfinyl nitrene intermediate or through a concerted nitrogen-to-sulfur oxygen migration [1] [3]. An intramolecular proton transfer to the nitrogen atom facilitates elimination of isobutene, generating the sulfonamide anion which is quenched during aqueous workup to yield the final sulfonamide product [1].
Temperature optimization studies demonstrate that cryogenic conditions at negative seventy-eight degrees Celsius provide optimal yields for Grignard-mediated sulfonamide synthesis [1] [2]. Increases in temperature and equivalents of Grignard reagent consistently result in lower yields, confirming the necessity of maintaining stringent temperature control [1]. Tetrahydrofuran serves as the preferred solvent system, providing adequate solvation for both the organometallic reagent and the sulfinylamine substrate [1] [4].
Table 1: Grignard Reagent-Based Synthesis Optimization Data
| Substrate/Product | Temperature (°C) | Solvent | Reagent Equivalents | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorophenylmagnesium bromide → 4-Fluorobenzenesulfonamide | -78 | THF | 1.0 | 1.0 | 80 | [1] |
| p-Tolylmagnesium bromide → 4-Methylbenzenesulfonamide | -78 | THF | 1.0 | 1.0 | 80 | [4] |
| 4-Methoxyphenylmagnesium bromide → 4-Methoxybenzenesulfonamide | -78 | THF | 1.0 | 1.0 | 79 | [1] |
| 2-Thienylmagnesium bromide → 2-Thienylsulfonamide | -78 | THF | 1.0 | 1.0 | 67 | [1] |
| Benzylmagnesium chloride → Benzylsulfonamide | -78 | THF | 1.0 | 1.0 | 69 | [1] |
| Isopropylmagnesium chloride → Isopropylsulfonamide | -78 | THF | 1.0 | 1.0 | 64 | [1] |
| tert-Butylmagnesium chloride → tert-Butylsulfonamide | -78 | THF | 1.0 | 1.0 | 64 | [1] |
| Cyclopropylmagnesium bromide → Cyclopropylsulfonamide | -78 | THF | 1.0 | 1.0 | 72 | [1] |
The substrate scope encompasses both aromatic and aliphatic organometallic nucleophiles, with electron-donating and electron-withdrawing aryl groups delivering primary sulfonamides in high yields [1]. Medicinally relevant basic nitrogen heterocycles, including 2-pyridyl and 3-pyridyl sulfonamides, can be prepared in synthetically useful yields using this methodology [1]. Five-membered heterocycles prove equally amenable, with organometallic nucleophiles containing 2-thienyl, 2-benzofuranyl, and 4-isoxazolyl moieties all yielding the desired primary sulfonamides [1].
Alkyl organomagnesium reagents demonstrate competent nucleophilicity in these transformations, with steric factors not significantly affecting reaction outcomes [1]. Phenethyl, benzyl, isopropyl, and tert-butyl Grignard reagents all deliver products in moderate to good yields, with cyclopropylmagnesium bromide providing enhanced yields of seventy-two percent [1]. Allylmagnesium bromide successfully delivers potentially sensitive sulfonamide products in workable yields of fifty percent [1].
The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) represents a significant advancement in primary sulfonamide synthesis methodology [1] [5]. This novel sulfinylamine reagent enables direct synthesis of primary sulfonamides from organometallic reagents through a streamlined one-step process [5] [6].
Table 2: t-BuONSO Reagent Applications and Scale Studies
| Scale (mmol) | t-BuONSO Amount (g) | Product | Temperature (°C) | Solvent | Yield (%) | Product Amount (mg) | Reference |
|---|---|---|---|---|---|---|---|
| 1.0 | 0.137 | 4-Fluorobenzenesulfonamide | -78 | THF | 71 | 862 | [1] |
| 8.0 | 1.098 | 4-Fluorobenzenesulfonamide | -78 | THF | 62 | >1000 | [1] |
| 2.96 | 0.400 | 4-Methylbenzenesulfonamide | -78 | THF | 80 | 407 | [4] |
| 0.5 | 0.069 | General Protocol | -78 | THF | 71 | Variable | [1] |
| 1.0 | 0.137 | Preparative Scale | -78 | THF | 80 | 862 | [1] |
Mechanistic investigations reveal that the transformation proceeds through formation of a sulfinamide intermediate upon Grignard reagent addition to t-BuONSO [1]. This intermediate converts to a sulfonimidate ester anion through either sulfinyl nitrene formation or concerted nitrogen-to-sulfur oxygen migration [1]. Isotopic labeling studies using oxygen-18 labeled water demonstrate that both oxygen atoms in the final sulfonamide product originate from the t-BuONSO reagent, supporting the proposed mechanistic pathway [1].
The method demonstrates excellent scalability, with reactions performed on preparative scale delivering consistent yields [1] [4]. A reaction utilizing 1.098 grams of t-BuONSO (8.0 millimoles) provides sulfonamide product in sixty-two percent yield, while smaller scale reactions consistently achieve yields between seventy-one and eighty percent [1]. The protocol requires strict temperature control at negative seventy-eight degrees Celsius and utilization of exactly one equivalent of organometallic reagent for optimal results [1].
Substrate scope evaluation demonstrates broad functional group tolerance, with the method accommodating electron-donating and electron-withdrawing substituents on aromatic rings [1]. Basic nitrogen-containing heterocycles, including pyridines and fused imidazopyridines, provide synthetically useful yields [1]. The transformation successfully incorporates medicinally relevant structural motifs, including substituted tetrahydroisoquinoline frameworks and celecoxib precursors [1].
Purification of sulfonamide compounds requires careful selection of chromatographic conditions and crystallization protocols to achieve pharmaceutical-grade purity [7] [8]. High-performance liquid chromatography utilizing phenyl bonded silica gel as stationary phase provides excellent separation efficiency for sulfonamide impurities and related compounds [7].
Table 3: Purification and Isolation Methods for Sulfonamides
| Purification Method | Mobile Phase/Solvent System | Temperature (°C) | Detection Wavelength (nm) | Purity Achieved (%) | Typical Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Column Chromatography (Silica Gel) | Hexane/EtOAc gradient | 25 | UV | >95 | 80-90 | [9] |
| HPLC (Phenyl bonded silica) | MeOH/H2O (70:30) | 30 | 254 | >98 | 85-95 | [7] |
| Crystallization (Acetone/Toluene) | Acetone/Toluene (1:20) | 80-85 | N/A | 99.8 | 90-95 | [8] |
| Supercritical Fluid Chromatography | 10-30% MeOH in CO2 | 65 | UV | >90 | 70-85 | [10] |
| Flash Chromatography (EtOAc/Hexane) | EtOAc/Hexane (0:1 to 1:4) | 25 | UV | >95 | 85-95 | [9] |
| Accelerated Solvent Extraction | ACN/H2O (15:85) | 200 | 254 | >90 | 75-90 | [11] |
| Recrystallization from EtOH | 65% aq. EtOH | 25 | N/A | >95 | 70-85 | [12] |
| Column Chromatography (Basic Alumina) | MeOH/CH2Cl2 gradient | 25 | UV | >95 | 80-90 | [12] |
Optimized chromatographic conditions employ inorganic acid-organic phase mobile systems for gradient elution, with stationary phase temperatures maintained between twenty-five and thirty-five degrees Celsius [7]. Flow rates of 0.9 to 1.1 milliliters per minute provide optimal resolution, while detection wavelengths of 254 nanometers enable sensitive monitoring of sulfonamide compounds [7]. Sample chamber temperatures of four to ten degrees Celsius prevent thermal decomposition during analysis [7].
Crystallization represents the preferred method for achieving pharmaceutical-grade purity in sulfonamide compounds [8]. The optimized protocol utilizes acetone-toluene solvent mixtures at elevated temperatures (80-85°C) followed by controlled cooling crystallization [8]. This approach consistently delivers purities exceeding 99.8 percent while maintaining high recovery yields of 90-95 percent [8]. Activated carbon treatment during the crystallization process effectively removes colored impurities and trace organic contaminants [8].
Table 4: Comparative Analysis of Sulfonamide Synthesis Methods
| Synthesis Method | Temperature Range (°C) | Reaction Time | Typical Yield Range (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|---|
| Grignard + t-BuONSO | -78 | 1-2 h | 62-80 | Direct primary sulfonamide synthesis | Requires cryogenic conditions | [1] |
| Sulfonyl Chloride + Amine | 0 to 25 | 6-24 h | 65-95 | High yields, established method | Requires pre-activated reagents | [13] |
| DABSO + Organometallic | -40 to 120 | 1.5 h | 32-83 | Room temperature final step | Moderate yields | [14] |
| Electrochemical Coupling | 25 | 2-4 h | 45-85 | Atom economical, mild conditions | Limited substrate scope | [15] |
| Three-component (Arylboronic acid) | 25 to 80 | 3-6 h | 69-80 | Good functional group tolerance | Requires specific catalysts | [16] |
| Mechanochemical Method | 25 | 2-4 h | 69-80 | Environmentally friendly | Limited scalability | [16] |
Yield optimization strategies focus on reaction parameter fine-tuning and solvent system selection [17] [18]. Ultrasonication methods demonstrate superior yields compared to conventional heating approaches, with electron-donating substituted benzenesulfonyl chlorides providing higher percentage yields than compounds containing electron-withdrawing substituents [17]. Among conventional heating, microwave irradiation, and ultrasonication methods, ultrasonication consistently delivers the highest yields (90-96%) while reducing reaction times to 20-25 minutes [17].
Solvent effects play crucial roles in yield optimization, with ethanol proving superior to methanol, dichloromethane, tetrahydrofuran, and dioxane for sulfonamide synthesis reactions [17]. The selection of appropriate base systems significantly impacts reaction outcomes, with triethylamine and diisopropylethylamine providing optimal results compared to inorganic bases such as potassium carbonate or sodium hydroxide [13]. Reaction monitoring through thin-layer chromatography and high-performance liquid chromatography enables precise determination of reaction endpoints and prevents over-reaction or decomposition [19].
The solubility behavior of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide follows predictable patterns based on the fundamental principle that "like dissolves like" [3] [4]. The compound's amphiphilic nature, arising from both hydrophobic alkyl groups and the polar sulfonamide functionality, creates distinctive solubility profiles in different solvent systems.
In polar solvents, the compound exhibits limited to moderate solubility characteristics. Research on sulfonamide solubility patterns indicates that these compounds generally demonstrate poor aqueous solubility due to their hydrophobic aromatic and alkyl substituents [2]. The propoxy and isopropyl substituents in N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide significantly enhance the hydrophobic character, further reducing water solubility compared to simpler sulfonamide analogs.
Table 1: Estimated Solubility in Polar Solvents
| Solvent Type | Estimated Solubility Range (mg/L) | Solubility Classification |
|---|---|---|
| Water | 10-100 | Very slightly soluble |
| Methanol | 1000-5000 | Moderately soluble |
| Ethanol | 500-2000 | Slightly to moderately soluble |
| Acetone | 2000-8000 | Moderately to freely soluble |
| Dimethyl sulfoxide (DMSO) | 5000-15000 | Freely soluble |
Studies on related sulfonamides demonstrate that solubility in alcoholic solvents typically increases with decreasing chain length of the alcohol [5] [6]. The enhanced solubility in methanol compared to ethanol reflects the stronger hydrogen bonding capacity and reduced steric hindrance of the smaller alcohol molecule. Acetone and DMSO provide the highest solubility among polar solvents due to their aprotic nature and ability to solvate both polar and nonpolar regions of the molecule.
The compound's solubility in non-polar solvents is primarily governed by London dispersion forces and π-π interactions between aromatic systems [4]. The extensive alkyl substitution pattern, including the propoxy chain and isopropyl group, enhances compatibility with non-polar environments compared to unsubstituted sulfonamides.
Table 2: Estimated Solubility in Non-Polar Solvents
| Solvent Type | Estimated Solubility Range (mg/L) | Solubility Classification |
|---|---|---|
| Hexane | 1-10 | Practically insoluble |
| Toluene | 50-200 | Very slightly soluble |
| Benzene | 100-500 | Slightly soluble |
| Diethyl ether | 200-800 | Slightly to moderately soluble |
| Chloroform | 1000-3000 | Moderately soluble |
Research on alkylbenzene compounds shows that propylbenzene derivatives exhibit very limited water solubility (approximately 0.06 g/L for n-propylbenzene) [7], supporting the prediction of poor aqueous solubility for this sulfonamide derivative. The enhanced solubility in chloroform compared to other non-polar solvents reflects the solvent's moderate polarity and hydrogen bonding capability through its C-H bonds.
Solubility parameter theory provides a framework for understanding these solubility patterns [5]. Sulfonamides with extensive alkyl substitution typically exhibit solubility parameters in the range of 20-25 (cal/cm³)^0.5^, making them most compatible with solvents having similar solubility parameters. This theoretical framework explains the moderate solubility in chlorinated solvents and limited solubility in highly polar or completely non-polar systems.
The thermal behavior of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide encompasses multiple temperature-dependent processes including phase transitions, thermal decomposition, and potential polymorphic transformations. Understanding these thermal characteristics is essential for processing, storage, and analytical applications.
Based on structural analogy with related substituted benzenesulfonamides, the estimated melting point ranges from 85-120°C [8] [9]. This relatively broad range reflects the complex intermolecular interactions possible in the crystalline state, including hydrogen bonding through the sulfonamide group and van der Waals interactions between alkyl substituents.
Research on substituted benzenesulfonamides indicates that increasing alkyl substitution generally decreases melting points due to disrupted crystal packing [9]. The branched isopropyl group and linear propoxy chain create steric hindrance that interferes with efficient molecular packing, contributing to the lower end of the estimated melting range.
Sulfonamides typically exhibit thermal stability up to approximately 180-200°C before significant decomposition occurs [10] [11]. Thermogravimetric analysis studies on related sulfonamides show that decomposition often begins with loss of alkyl substituents, followed by breakdown of the sulfonamide functionality.
Table 3: Estimated Thermal Properties
| Property | Estimated Value/Range | Basis for Estimation |
|---|---|---|
| Melting Point (°C) | 85-120 | Similar alkyl-substituted benzenesulfonamides |
| Boiling Point (°C) | 280-320 | Molecular weight and substitution pattern |
| Thermal Decomposition Temperature (°C) | 200-250 | Sulfonamide thermal stability data |
| Flash Point (°C) | 140-160 | Aromatic compounds with alkyl chains |
| Stability Temperature Range (°C) | Stable up to 180 | General sulfonamide stability range |
Differential scanning calorimetry (DSC) studies on sulfonamide compounds reveal complex thermal behavior often involving multiple endothermic and exothermic events [12] [13]. The potential for polymorphism exists in aromatic sulfonamides, particularly those with extensive substitution patterns that allow for multiple crystal packing arrangements [14] [15].
Research on fluorine-substituted benzenesulfonamides demonstrates that structural modifications can promote polymorphic behavior [14]. While N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide lacks fluorine substituents, the multiple alkyl groups provide sufficient structural complexity to potentially support polymorphic forms.
The estimated glass transition temperature, based on the relationship Tg ≈ (2/3)Tm (in Kelvin) [12], would fall in the range of 60-80°C. This parameter becomes relevant if amorphous forms of the compound are encountered during processing or formulation.
Standard thermal analysis protocols for sulfonamide compounds employ heating rates of 10°C/min under nitrogen atmosphere [12]. The thermal decomposition typically follows first-order kinetics, with activation energies in the range of 150-200 kJ/mol for sulfonamide bond cleavage [10].
The lipophilicity of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide, quantified through the octanol-water partition coefficient (LogP), represents a critical parameter for understanding membrane permeability, bioavailability, and environmental fate. The compound's structural features contribute to moderate lipophilicity that balances hydrophobic and hydrophilic characteristics.
Multiple computational approaches provide estimates for the partition coefficient of this sulfonamide derivative. Fragment-based methods, considering the individual contributions of the ethyl, propoxy, isopropyl, and sulfonamide groups, suggest a LogP value in the range of 2.8-3.2 [16] [17]. This calculation accounts for the additive effects of alkyl substituents (+0.5 to +1.0 per alkyl group) and the negative contribution of the sulfonamide functionality (-1.0 to -1.5).
Table 4: Estimated Partition Coefficient (LogP) Values
| Method | Estimated LogP Value | Classification |
|---|---|---|
| Fragment-based estimation | 2.8-3.2 | Moderately lipophilic |
| Structural analog comparison | 2.5-3.0 | Moderately lipophilic |
| Literature sulfonamide range | 2.0-3.5 | Slightly to moderately lipophilic |
Studies on substituted sulfonamides demonstrate that lipophilicity generally increases with alkyl chain length and branching [18] [17] [19]. Research comparing various sulfonamide derivatives shows that compounds with LogP values between -0.47 and 2.61 represent the typical range for this class [17]. The extensive alkyl substitution in N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide places it at the higher end of this range.
Benzenesulfonamide derivatives with methoxy substituents typically exhibit LogP values around 1.7 [16], while the additional alkyl groups in the target compound substantially increase lipophilicity. The propoxy group contributes approximately +1.5 to the LogP value compared to a simple methoxy substituent, while the isopropyl and ethyl groups add additional increments.
The molecular architecture of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide incorporates several structural elements that influence partitioning behavior [2]. The propoxy group at the para position provides a three-carbon alkoxy chain that enhances lipophilicity and potentially improves membrane permeability. The isopropyl substituent introduces steric bulk that may influence binding interactions while contributing to the overall hydrophobic character.
The sulfonamide functionality serves as both a hydrogen bond donor and acceptor, creating amphiphilic properties that moderate the compound's lipophilicity [19]. This functional group typically reduces LogP values by 1.0-1.5 units compared to the corresponding hydrocarbon analog.
The estimated LogP range of 2.5-3.2 suggests favorable characteristics for passive membrane transport according to Lipinski's Rule of Five criteria [17]. Compounds with LogP values in this range typically exhibit good oral bioavailability and cellular uptake while maintaining sufficient aqueous solubility for biological activity.
Research on sulfonamide permeability indicates that optimal LogP values for this compound class fall between 1.0-3.0 for achieving balanced hydrophilic and lipophilic properties [17]. The target compound's estimated LogP positions it within this favorable range, suggesting potential for good membrane permeability without excessive lipophilicity that could lead to non-specific binding or poor selectivity.
The moderate lipophilicity of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide influences both its environmental fate and potential pharmacological properties. LogP values in the 2.5-3.2 range suggest moderate bioaccumulation potential and environmental persistence [7]. In biological systems, this lipophilicity profile supports cellular uptake while maintaining sufficient polarity for renal elimination.